An In-depth Technical Guide to 2-(7-Methyl-1H-indol-3-YL)ethanol
An In-depth Technical Guide to 2-(7-Methyl-1H-indol-3-YL)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(7-Methyl-1H-indol-3-YL)ethanol, a tryptophol derivative of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its molecular structure, physical constants, and spectral characteristics. Detailed experimental protocols for its synthesis and purification are outlined, alongside an exploration of its potential biological activities. The information is presented to support further research and development involving this compound.
Chemical Properties and Data
2-(7-Methyl-1H-indol-3-YL)ethanol, also known as 7-Methyl Tryptophol, is an aromatic alcohol belonging to the indole family. The presence of the methyl group at the 7-position of the indole ring and the ethanol substituent at the 3-position imparts specific chemical characteristics that are valuable for synthetic modifications and influence its biological interactions.
Molecular Structure and Identifiers
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IUPAC Name: 2-(7-Methyl-1H-indol-3-yl)ethan-1-ol
Physicochemical Data
A summary of the known physical and chemical properties of 2-(7-Methyl-1H-indol-3-YL)ethanol is presented in Table 1. While specific experimental data for some properties are limited, values for closely related compounds provide useful estimations.
| Property | Value | Source |
| Boiling Point | 362.2 °C at 760 mmHg | [5] |
| Density | 1.18 g/cm³ | [5] |
| Appearance | Pale Beige Solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide. | Inferred from related compounds[6] |
Table 1: Physicochemical Properties of 2-(7-Methyl-1H-indol-3-YL)ethanol
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, a singlet for the methyl group, and triplets for the methylene groups of the ethanol side chain. The chemical shifts would be influenced by the electron-donating nature of the methyl group.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule, including the distinct chemical shifts for the indole ring carbons, the methyl carbon, and the carbons of the ethanol side chain.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 175.23. Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the ethanol side chain.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H and O-H stretching vibrations in the range of 3200-3600 cm⁻¹, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Experimental Protocols
Synthesis of 2-(7-Methyl-1H-indol-3-YL)ethanol
A common and effective method for the synthesis of tryptophol derivatives is the Fischer indole synthesis. This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of 2-(7-Methyl-1H-indol-3-YL)ethanol, 2-methylphenylhydrazine would be a suitable starting material, reacting with a protected form of 4-hydroxybutanal.
Reaction Scheme:
Figure 1: General workflow for the synthesis of 2-(7-Methyl-1H-indol-3-YL)ethanol via Fischer Indole Synthesis.
Detailed Protocol (Adapted from the synthesis of 7-ethyltryptophol): [4][8][9][10]
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Hydrazone Formation: To a solution of 2-methylphenylhydrazine hydrochloride in a suitable solvent (e.g., a mixture of N,N-dimethylacetamide and water), 2,3-dihydrofuran is added. The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding hydrazone. The pH is typically maintained in the weakly acidic range to promote hydrazone formation while minimizing decomposition.[8]
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Cyclization: An acid catalyst, such as concentrated sulfuric acid, is slowly added to the reaction mixture.[8] The mixture is then heated to induce the Fischer indole cyclization. The reaction temperature and time are critical parameters and should be carefully monitored to maximize the yield and minimize the formation of byproducts.
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Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 2-(7-Methyl-1H-indol-3-YL)ethanol.
Biological Activity and Signaling Pathways
While specific biological studies on 2-(7-Methyl-1H-indol-3-YL)ethanol are not extensively documented, the broader class of tryptophol and indole derivatives has been the subject of significant research, revealing a range of biological activities.
Potential Therapeutic Applications
Indole derivatives are known to possess a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.
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Anti-inflammatory Activity: The related compound, 7-ethyltryptophol, is a key intermediate in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID).[4] This suggests that 2-(7-Methyl-1H-indol-3-YL)ethanol could serve as a scaffold for the development of new anti-inflammatory agents.
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Antitumor Activity: Certain tryptophan analogs have demonstrated cytotoxicity against cancer cell lines.[8] The indole nucleus is a common motif in many anticancer drugs, and modifications to this scaffold, such as the introduction of a methyl group at the 7-position, could modulate its anticancer potential.
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Antimicrobial Activity: Indole compounds have been investigated for their ability to inhibit bacterial growth and biofilm formation. This suggests that 2-(7-Methyl-1H-indol-3-YL)ethanol could be explored for its potential as an antimicrobial agent.
Signaling Pathways
The biological effects of indole derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise pathways modulated by 2-(7-Methyl-1H-indol-3-YL)ethanol have yet to be elucidated, related compounds are known to interact with various targets.
Hypothesized Signaling Interactions:
Figure 2: Hypothesized biological interactions of 2-(7-Methyl-1H-indol-3-YL)ethanol with key cellular signaling pathways.
Further research is required to validate these potential interactions and to understand the specific molecular mechanisms by which 2-(7-Methyl-1H-indol-3-YL)ethanol exerts its biological effects.
Conclusion
2-(7-Methyl-1H-indol-3-YL)ethanol is a tryptophol derivative with potential applications in drug discovery and development. This guide has summarized the available chemical and physical data, provided a general synthetic protocol, and outlined potential areas of biological investigation. The information presented herein serves as a foundational resource for researchers and scientists working with this compound, and it is anticipated that further studies will continue to unveil its therapeutic potential.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
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- 3. veeprho.com [veeprho.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. 7-Methyltryptophol | CAS#:39232-85-4 | Chemsrc [chemsrc.com]
- 6. Page loading... [guidechem.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. researchgate.net [researchgate.net]
- 9. Prepn process of 7-ethyl tryptophol - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN1740153A - Prepn process of 7-ethyl tryptophol - Google Patents [patents.google.com]
